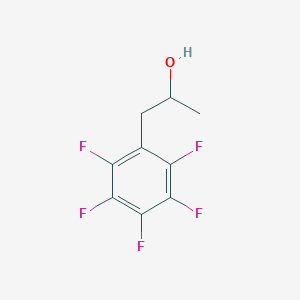

1-(Pentafluorophenyl)-2-propanol

Description

Contextualization of Fluorinated Alcohols within Synthetic Methodologies and Mechanistic Understanding

Fluorinated alcohols, such as the well-known trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have carved out a distinct niche in organic chemistry. mdpi.comrsc.orgacs.org Their unique properties, which include strong hydrogen-bonding capabilities, low nucleophilicity, and the ability to stabilize cationic intermediates, set them apart from their non-fluorinated counterparts. mdpi.com These characteristics allow them to act as powerful promoters for a variety of organic transformations, often in the absence of traditional catalysts. mdpi.com Reactions that benefit from the presence of fluorinated alcohols include nucleophilic substitutions, cyclizations, and rearrangements. mdpi.com The highly polarized C-F bonds lead to an increase in the acidity of the hydroxyl proton, enhancing their ability to activate electrophiles through hydrogen bonding. highfine.com

The influence of fluorinated alcohols extends to reaction mechanisms. Their low nucleophilicity minimizes solvent participation in reactions, leading to cleaner product profiles. Furthermore, their high ionizing power can facilitate reactions that proceed through charged intermediates. The study of reactions in fluorinated alcohol media has provided valuable insights into reaction pathways and the subtle interplay of non-covalent interactions.

Significance of Pentafluorophenyl Moieties in Modulating Reactivity and Molecular Design

The pentafluorophenyl (PFP) group is another key feature of 1-(pentafluorophenyl)-2-propanol that imparts distinct chemical properties. The five fluorine atoms on the aromatic ring are strongly electron-withdrawing, rendering the phenyl ring highly electron-deficient. numberanalytics.comnih.gov This electronic perturbation has profound effects on the reactivity of the molecule. For instance, the PFP group is an excellent leaving group in nucleophilic aromatic substitution reactions. nih.gov Pentafluorophenyl esters are widely employed in peptide synthesis due to their high reactivity towards amines, facilitating efficient amide bond formation. highfine.comnih.govwikipedia.org

Beyond reactivity, the PFP group plays a crucial role in molecular design. Its unique electronic nature and steric bulk can be harnessed to influence the stereochemical outcome of reactions. numberanalytics.com The introduction of a PFP moiety can also enhance the thermal stability and lipophilicity of a molecule, properties that are highly desirable in materials science and medicinal chemistry. numberanalytics.comresearchgate.net In the realm of drug discovery, the incorporation of pentafluorophenyl groups can modulate a compound's metabolic stability and binding affinity to biological targets. numberanalytics.com

Current Research Landscape and Underexplored Facets of this compound

Despite the well-documented utility of both fluorinated alcohols and pentafluorophenyl compounds, dedicated research on this compound remains surprisingly limited. A comprehensive search of the scientific literature reveals a scarcity of studies focusing specifically on its synthesis, properties, and applications. Much of the available information is inferred from studies on analogous structures.

A plausible and logical synthetic route to this compound would involve the reduction of the corresponding ketone, 1-(pentafluorophenyl)-2-propanone. This transformation could potentially be achieved using various reducing agents, and the chiral nature of the resulting alcohol opens up possibilities for asymmetric synthesis to obtain enantiomerically pure forms. ru.nl Such chiral alcohols are highly valuable as building blocks in the synthesis of complex molecules and as ligands or catalysts in asymmetric transformations. mdpi.comacs.orgru.nlrsc.org

The potential applications of this compound are numerous and largely unexplored. Its unique combination of a chiral fluorinated alcohol and a pentafluorophenyl group suggests its potential as a novel chiral solvent, a specialized building block for pharmaceuticals and agrochemicals, or as a ligand in catalysis. The biological activity of molecules containing the this compound scaffold is also an area that warrants investigation, given the known impact of fluorination on the pharmacokinetic and pharmacodynamic properties of bioactive compounds. researchgate.netnih.govmdpi-res.com

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-(Pentafluorophenyl)-2-propanol | 715-31-1 | C₉H₇F₅O | 226.14 | 74 °C (4 mmHg) | 78-80 |

| 1-Phenyl-2-propanol | 614-16-4 | C₉H₁₂O | 136.19 | 210-212 | - |

| Hexafluoroisopropanol (HFIP) | 920-66-1 | C₃H₂F₆O | 168.04 | 59 | -4 |

| Pentafluorophenol | 771-61-9 | C₆HF₅O | 184.06 | 143 | 34-36 |

Table 2: Spectroscopic Data for the Pentafluorophenyl Group

| Spectroscopy Type | Typical Chemical Shifts / Frequencies |

| ¹⁹F NMR | ortho-F: ~ -140 to -155 ppm |

| para-F: ~ -150 to -165 ppm | |

| meta-F: ~ -160 to -170 ppm | |

| ¹³C NMR | C-F carbons: ~ 135-150 ppm (with J-coupling) |

| IR Spectroscopy | C-F stretching: ~ 950-1100 cm⁻¹ |

| Aromatic C=C stretching: ~ 1500-1650 cm⁻¹ |

Note: These are general ranges and can vary depending on the specific molecular environment.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENFBZQYBFCNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-60-9 | |

| Record name | NSC97017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 Pentafluorophenyl 2 Propanol

General Synthetic Strategies for Pentafluorophenyl-Substituted Alcohols

The construction of alcohols bearing a pentafluorophenyl (PFP) group leverages several established chemical principles. A primary route involves the reaction of a Grignard reagent, such as pentafluorophenylmagnesium bromide, with an appropriate carbonyl compound. For instance, the addition of pentafluorophenylmagnesium bromide to acetaldehyde (B116499) directly yields 1-(pentafluorophenyl)-α-ethanol. nih.gov This approach is fundamental in organometallic chemistry for creating carbon-carbon bonds and installing hydroxyl groups.

Another prevalent strategy is the nucleophilic aromatic substitution (SNAr) on highly activated fluoroaromatic rings. The strong electron-withdrawing nature of the fluorine atoms on a PFP ring makes it susceptible to attack by nucleophiles. While direct substitution with an oxygen nucleophile to form a phenol (B47542) is common, modifications of this strategy can lead to the formation of PFP-substituted alcohols.

Furthermore, modern catalytic methods are continually being developed. Tris(pentafluorophenyl)borane, B(C6F5)3, has been identified as an effective catalyst for the dehydrogenative silation of alcohols, showcasing the role of PFP-containing compounds in facilitating key transformations in organic synthesis. nih.gov

Strategies for Carbon-Carbon Bond Formation Leading to the 2-Propanol Skeleton

The specific 2-propanol backbone of the target molecule requires the formation of a carbon-carbon bond between the PFP moiety and a three-carbon chain. A classic and effective method to achieve this is through the use of organometallic reagents.

The Grignard reaction is a cornerstone of this approach. Pentafluorophenylmagnesium bromide can be prepared from pentafluorobromobenzene and magnesium metal in an anhydrous ether solvent. nih.govmnstate.edu This organometallic intermediate serves as a potent nucleophile. Its reaction with propylene (B89431) oxide would result in the ring-opening of the epoxide and, after an acidic workup, the formation of 1-(pentafluorophenyl)-2-propanol. This reaction exemplifies a direct and powerful way to construct the required carbon framework and install the hydroxyl group at the C2 position simultaneously.

Alternatively, the Grignard reagent can react with acetaldehyde. This reaction forms the carbon-carbon bond between the PFP-bearing carbon and the carbonyl carbon of acetaldehyde, directly yielding the 1-(pentafluorophenyl)-α-ethanol product, which is a structural isomer. nih.gov To obtain the desired 2-propanol, a different precursor, 1-(pentafluorophenyl)acetone, would be required, which could then be reduced.

Introduction of the Pentafluorophenyl Moiety via Established and Emerging Reactions

Attaching the C6F5 group is a critical step that can be accomplished through several robust methods, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution, with the fluorine atom at the para position being particularly labile. researchgate.net This reactivity can be harnessed to introduce the PFP moiety. A theoretical SNAr approach could involve reacting hexafluorobenzene (B1203771) with a carbanion derived from acetone (B3395972) or a related propanol (B110389) precursor. However, controlling such a reaction to achieve the desired mono-substitution and prevent side reactions can be challenging. A more common application of SNAr involves modifying a molecule that already contains a PFP group, for example, by substituting the para-fluorine with other functional groups.

Cross-Coupling and Organometallic Approaches

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for forming carbon-carbon bonds between aromatic and aliphatic partners. While pentafluorophenylboronic acid has been considered an inactive substrate under standard Suzuki-Miyaura conditions, new catalytic systems have been developed to overcome this limitation. nih.govcapes.gov.br A successful coupling requires a combination of specific catalysts and reagents, such as Pd(PPh3)4 with CsF and Ag2O, which can promote the reaction between C6F5B(OH)2 and aryl halides in high yields. nih.gov

A plausible synthetic route to this compound using this technology would involve the Suzuki-Miyaura coupling of pentafluorophenylboronic acid with a suitable 2-halopropanol derivative. This method offers the advantage of milder reaction conditions and high functional group tolerance compared to traditional organometallic addition reactions.

| Coupling Partners | Catalyst System | Conditions | Outcome |

| Pentafluorophenylboronic acid & Phenyl Iodide/Bromide | Pd(PPh3)4/CsF/Ag2O | Toluene, Heat | High yield of 2,3,4,5,6-pentafluoro-1,1'-biphenyl nih.gov |

| Pentafluorophenylboronic acid & 2-Halopropanol Derivative | Pd-based catalyst (e.g., Pd(dppf)Cl2) | Base, Solvent, Heat | Formation of this compound |

Enantioselective Synthesis of Chiral this compound

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is of significant interest and is typically achieved through asymmetric catalysis.

Asymmetric Catalytic Processes for Chiral Alcohol Formation

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(pentafluorophenyl)acetone. This transformation can be accomplished with high efficiency and enantioselectivity using well-established catalytic systems.

Catalytic Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation is a powerful tool for the reduction of ketones. harvard.edu This method employs a chiral ruthenium-BINAP catalyst and hydrogen gas to reduce the ketone to the corresponding alcohol with high enantiomeric excess (ee). By selecting either the (R)- or (S)-BINAP ligand, one can selectively synthesize either the (R)- or (S)-enantiomer of the alcohol.

Biocatalysis: Enzymes, particularly ketoreductases found in various plants and microorganisms, offer an environmentally friendly and highly selective alternative for reducing ketones. nih.gov Tissues from sources like apples, carrots, or potatoes can catalyze the asymmetric reduction of various prochiral ketones to chiral alcohols, often with high yields and excellent enantioselectivity. nih.gov The application of such a biocatalytic system to 1-(pentafluorophenyl)acetone could provide a green pathway to the chiral alcohol.

Chiral Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst in combination with a borane (B79455) source to reduce ketones asymmetrically. mdpi.com This method is widely used for producing chiral secondary alcohols with predictable stereochemistry and high enantiopurity. mdpi.com

The table below summarizes potential asymmetric reduction methods for producing chiral this compound from its ketone precursor.

| Method | Catalyst/Reagent | Precursor | Expected Product | Key Feature |

| Asymmetric Hydrogenation | Ru-BINAP / H2 | 1-(Pentafluorophenyl)acetone | (R)- or (S)-1-(Pentafluorophenyl)-2-propanol | High enantioselectivity, tunable by ligand choice harvard.edu |

| Biocatalytic Reduction | Plant Tissue (e.g., Daucus carota) | 1-(Pentafluorophenyl)acetone | (R)- or (S)-1-(Pentafluorophenyl)-2-propanol | Green chemistry, high specificity nih.gov |

| CBS Reduction | Chiral Oxazaborolidine / Borane | 1-(Pentafluorophenyl)acetone | (R)- or (S)-1-(Pentafluorophenyl)-2-propanol | Predictable stereochemistry, high ee mdpi.com |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.comsigmaaldrich.comthieme-connect.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented, established methodologies for the synthesis of other chiral secondary alcohols can be adapted. A common approach involves the use of Evans oxazolidinone auxiliaries.

A plausible synthetic sequence could begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form an N-acyl-oxazolidinone. The subsequent enolization and reaction with pentafluorobenzaldehyde (B1199891) would proceed via a stereochemically defined transition state, dictated by the chiral auxiliary, to yield a diastereomerically enriched aldol (B89426) adduct. Removal of the chiral auxiliary would then furnish the optically active this compound. The high electronegativity of the pentafluorophenyl group could enhance the reactivity of the aldehyde and potentially influence the diastereoselectivity of the aldol reaction. numberanalytics.com

Table 1: Representative Chiral Auxiliaries for the Synthesis of Secondary Alcohols

| Chiral Auxiliary | Typical Application | Potential for this compound Synthesis |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High potential for diastereoselective aldol addition of a propionate (B1217596) enolate to pentafluorobenzaldehyde. |

| (1R,2S)-Norephedrine | Formation of chiral oxazolidines | Could be used to form a chiral acetal (B89532) with pentafluorobenzaldehyde, followed by nucleophilic addition. |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of ketones | Could be used to form a chiral hydrazone with pentafluorophenylacetone, followed by diastereoselective reduction. |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations to create stereochemically complex molecules. nih.govacs.orglu.senih.gov Enzymes, particularly lipases and alcohol dehydrogenases, are widely used for the synthesis of enantiopure alcohols due to their high stereoselectivity and mild reaction conditions.

One potential chemoenzymatic route to enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(pentafluorophenyl)acetone. This can be achieved using alcohol dehydrogenases (ADHs) which selectively deliver a hydride to one face of the ketone, yielding either the (R)- or (S)-alcohol depending on the specific enzyme used.

For example, a study on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols demonstrated that alcohol dehydrogenases can effectively reduce fluorinated ketones with high enantioselectivity. A similar approach could be envisioned for 1-(pentafluorophenyl)acetone, where the pentafluorophenyl group's electronic properties might influence substrate binding and enzyme activity.

Another chemoenzymatic strategy is deracemization, which converts a racemic mixture into a single enantiomer. nih.govacs.orglu.se This can be achieved by a two-step process in one pot, involving a stereoselective oxidation of one enantiomer of the alcohol to the ketone by an enzyme, followed by a non-selective chemical reduction of the ketone back to the racemic alcohol. Over several cycles, this process enriches the non-reactive enantiomer of the alcohol.

Resolution Techniques for Racemic this compound

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. mdpi.commdpi.comnih.govnih.govrsc.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically enriched product.

Lipase-catalyzed kinetic resolution is a particularly effective method for resolving racemic secondary alcohols. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the enantioselective acylation of alcohols in organic solvents or the hydrolysis of their corresponding esters in aqueous media. mdpi.commdpi.comnih.govrsc.orgnih.gov

In a typical procedure for the kinetic resolution of racemic this compound, the alcohol would be treated with an acylating agent, such as vinyl acetate, in the presence of a lipase. The enzyme would selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, if the lipase preferentially acylates the (R)-enantiomer, the reaction mixture would become enriched in the (S)-alcohol and the (R)-acetate. These can then be separated by standard chromatographic techniques. The high enantioselectivity often observed in these reactions can lead to products with high enantiomeric excess (ee). The electron-withdrawing nature of the pentafluorophenyl ring could potentially influence the rate and selectivity of the enzymatic reaction. numberanalytics.commdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Structurally Related Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Product (ee%) | Reference |

| 1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Protic Ionic Liquids | >99% | rsc.org |

| 1-(2,6-Dimethylphenoxy)propan-2-ol | Pseudomonas fluorescens Lipase | - (Hydrolysis of acetate) | Phosphate Buffer/Acetonitrile | >99% | mdpi.com |

| m-Aryltrimethylsilyl chiral alcohols | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | >99% | nih.gov |

This data on analogous compounds suggests that a lipase-catalyzed kinetic resolution of racemic this compound is a highly promising route to obtaining its enantiomers in high optical purity.

Mechanistic Investigations of 1 Pentafluorophenyl 2 Propanol Reactivity

Reaction Pathways of the Secondary Alcohol Functionality

The secondary alcohol group in 1-(pentafluorophenyl)-2-propanol is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, etherification, esterification, and nucleophilic reactions.

Oxidation and Reduction Chemistry

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(pentafluorophenyl)-2-propanone. This transformation can be achieved using a range of common oxidizing agents. Conversely, while the alcohol is already in a reduced state, the analogous ketone can be reduced to form this compound.

Table 1: Hypothetical Oxidation and Reduction Reactions of the this compound/propanone System

| Reaction Type | Reactant | Reagent Examples | Product |

| Oxidation | This compound | PCC, DMP, Swern Oxidation | 1-(Pentafluorophenyl)-2-propanone |

| Reduction | 1-(Pentafluorophenyl)-2-propanone | NaBH4, LiAlH4 | This compound |

Proton-coupled electron transfer (PCET) processes, which are crucial in many chemical and biological transformations, can influence the redox reactivity of molecules containing a pentafluorophenyl group. researchgate.net In complex systems, the pentafluorophenyl group can participate in these electron-transfer events, which are modulated by protonation. researchgate.net

Etherification and Esterification Reactions

The hydroxyl group of this compound can participate in both etherification and esterification reactions. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide, which can then react with an alkyl halide. libretexts.org

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). libretexts.orgmdpi.com The use of pentafluorophenyl esters in synthesis is well-documented, particularly in peptide chemistry, due to their high reactivity. highfine.comnih.gov This high reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more electrophilic. Kinetic studies have shown that pentafluorophenyl esters (OPFP) have a significantly higher coupling rate compared to other activated esters like pentachlorophenyl (OPCP) and nitrophenyl (ONp) esters, with a relative rate of 111:3.4:1, respectively. highfine.com This enhanced reactivity helps to reduce or eliminate side reactions. highfine.com

Table 2: Examples of Etherification and Esterification of this compound

| Reaction Type | Reactants | General Conditions | Product Type |

| Etherification | This compound, Alkyl Halide | Base (e.g., NaH) | Ether |

| Esterification | This compound, Carboxylic Acid | Acid Catalyst | Ester |

| Esterification | This compound, Acyl Chloride | Base (e.g., Pyridine) | Ester |

Nucleophilic Behavior and Related Transformations

The oxygen atom of the hydroxyl group in this compound is nucleophilic, meaning it is prone to attacking electrophiles. libretexts.orgyoutube.com This nucleophilicity can be enhanced by converting the alcohol to its conjugate base, an alkoxide, by treatment with a strong base. libretexts.org This more powerful nucleophile can then react with a wider range of electrophiles. libretexts.org

The alcohol can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This transformation allows for subsequent nucleophilic substitution reactions at the carbon atom bearing the hydroxyl group.

Reactivity Profile of the Pentafluorophenyl Group

The pentafluorophenyl group is a highly electron-deficient aromatic system due to the strong electron-withdrawing inductive effect of the five fluorine atoms. This electronic property dictates its reactivity.

Electrophilic Activation and Nucleophilic Attack at the Aromatic Ring

The electron-poor nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). Nucleophiles can attack the aromatic ring, displacing one of the fluorine atoms. nsc.ru The attack is typically directed to the C-4 (para) position of the pentafluorophenyl ring. nsc.ru

Conversely, electrophilic substitution on the pentafluorophenyl ring is generally difficult due to its deactivation by the fluorine atoms. However, in certain systems, such as 1-pentafluorophenyl-1H-pyrrole, electrophilic substitution reactions like formylation and acetylation can occur on the pyrrole (B145914) ring, with the pentafluorophenyl group influencing the regioselectivity of the reaction. nih.govresearchgate.net

Comparison of Reactivity with other Fluorinated Aromatic Systems

The reactivity of the pentafluorophenyl group is often compared to other fluorinated and non-fluorinated aromatic systems. In peptide synthesis, for example, pentafluorophenyl esters are more reactive than their pentachlorophenyl and nitrophenyl counterparts. highfine.com

Role of Water and other Protic Solvents in Reaction Mechanisms Involving Fluorinated Alcohols

The reactivity of fluorinated alcohols, such as this compound, in the presence of water and other protic solvents is significantly influenced by the solvent's ability to form hydrogen bonds and to solvate charged intermediates. Protic solvents, characterized by the presence of O-H or N-H bonds, can act as both hydrogen bond donors and acceptors, which plays a crucial role in stabilizing transition states and intermediates in substitution and elimination reactions. masterorganicchemistry.comyoutube.com

In the context of nucleophilic substitution reactions, the nature of the solvent can dictate whether the reaction proceeds via an SN1 or SN2 mechanism. libretexts.org For a secondary alcohol like this compound, both pathways are conceivable. Polar protic solvents, including water and alcohols like methanol (B129727) and ethanol, are known to favor SN1 reactions. youtube.comlibretexts.org This is because they can effectively solvate both the leaving group (once protonated to form a better leaving group, H₂O) and the resulting carbocation intermediate through hydrogen bonding and dipole-dipole interactions. youtube.com The strong electron-withdrawing nature of the pentafluorophenyl group would destabilize an adjacent carbocation, making the SN1 pathway less favorable than for a non-fluorinated analogue. However, the ability of protic solvents to stabilize the transition state leading to the carbocation can help to lower the activation energy for this pathway. youtube.com

Conversely, SN2 reactions are generally favored by polar aprotic solvents. libretexts.org In protic solvents, the nucleophile is heavily solvated, which hinders its ability to attack the electrophilic carbon, thereby slowing down the SN2 reaction rate. youtube.com Therefore, for this compound, while an SN2 reaction is possible, the choice of a protic solvent would generally disfavor this mechanism in favor of an SN1 or elimination pathway.

Elimination reactions (E1 and E2) are also significantly affected by the solvent. Similar to SN1 reactions, the E1 mechanism proceeds through a carbocation intermediate and is therefore facilitated by polar protic solvents. Dehydration of alcohols in the presence of a strong acid is a classic example of an E1 reaction. mdpi.com For this compound, heating in the presence of a strong acid and a protic solvent would likely lead to the formation of an alkene. The stability of the potential carbocation intermediate is a key factor.

The acidity of fluorinated alcohols is another important aspect. The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making them better hydrogen bond donors than their non-fluorinated counterparts. This enhanced acidity can influence reaction mechanisms where the alcohol itself acts as a solvent or a co-solvent, by more effective stabilization of anionic species or by participating in proton transfer steps.

Kinetic and Thermodynamic Parameters Governing Transformations

The kinetic and thermodynamic parameters for the transformations of this compound are not extensively documented in the literature. However, we can infer expected trends based on related compounds and general principles of physical organic chemistry. The transformations of interest for a secondary alcohol like this primarily include dehydration (elimination) and substitution reactions.

Thermodynamic Parameters:

The thermodynamics of a reaction are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For the dehydration of an alcohol, the reaction is typically endergonic (ΔG > 0) at room temperature but becomes spontaneous at higher temperatures. The enthalpy change (ΔH) for breaking a C-O and a C-H bond and forming a C=C and an H-O bond is generally positive (endothermic). The entropy change (ΔS) is positive as one molecule of the alcohol is converted into two molecules (alkene and water), leading to an increase in disorder.

Based on data for similar alcohols, we can estimate the thermodynamic parameters for the dehydration of this compound. For instance, the esterification of 1-methoxy-2-propanol (B31579) has a standard enthalpy of reaction of -11.97 ± 0.29 kJ/mol, indicating it is an exothermic process. mdpi.com The dehydration of 2-propanol in supercritical water is an equilibrium process, with the rate being strongly dependent on water density. researchgate.net

Interactive Table: Estimated Thermodynamic Parameters for the Dehydration of this compound

| Parameter | Estimated Value | Unit | Notes |

| ΔH° | +40 to +60 | kJ/mol | Expected to be endothermic. The C-F bonds may slightly alter this compared to simple alkanols. |

| ΔS° | +120 to +150 | J/(mol·K) | Expected to be positive due to an increase in the number of molecules. |

| ΔG° (298 K) | Positive | kJ/mol | The reaction is expected to be non-spontaneous at room temperature. |

Note: These are estimated values based on general principles of alcohol dehydration and data for analogous compounds. Actual experimental values may differ.

Kinetic Parameters:

The kinetics of the transformations of this compound would be highly dependent on the reaction conditions, including temperature, catalyst, and solvent. The rate of reaction is governed by the activation energy (Ea).

For an SN1 or E1 reaction, the rate-determining step is the formation of the carbocation. The presence of the electron-withdrawing pentafluorophenyl group would increase the activation energy for this step, thus slowing down the reaction compared to a non-fluorinated analogue. For an SN2 reaction, the steric hindrance around the secondary carbon and the strength of the nucleophile would be key factors determining the rate.

Kinetic studies on the esterification of 2-propanol with propionic acid have shown the reaction to be second order. The esterification of 1-methoxy-2-propanol with acetic acid over an ion-exchange resin showed an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com

Interactive Table: Estimated Kinetic Parameters for Acid-Catalyzed Dehydration of this compound

| Parameter | Estimated Value Range | Unit | Influencing Factors |

| Activation Energy (Ea) | 100 - 150 | kJ/mol | Higher than for simple secondary alcohols due to the destabilizing effect of the C₆F₅ group on the carbocation intermediate. |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹³ | s⁻¹ | Dependent on the specific reaction mechanism and steric factors. |

| Rate Constant (k) at 100°C | Varies | s⁻¹ | Highly dependent on acid concentration and solvent polarity. |

Note: These are estimated values for illustrative purposes. The actual kinetic parameters would need to be determined experimentally.

Computational and Theoretical Studies on 1 Pentafluorophenyl 2 Propanol

Electronic Structure and Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to determine molecular geometries, energies, and other electronic properties with high accuracy. nih.gov

For 1-(Pentafluorophenyl)-2-propanol, a DFT analysis would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The presence of the chiral center at the second carbon of the propanol (B110389) chain and the rotational freedom around the C-C bonds suggest that multiple stable conformers may exist. A potential energy surface scan, varying the key dihedral angles, would be performed to identify all energy minima, which correspond to stable conformations.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Conformer of this compound

| Property | Illustrative Value | Unit |

| Total Energy | -1025.78 | Hartrees |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 2.5 | Debye |

Note: The values in this table are illustrative examples of what a DFT calculation would yield and are not based on published experimental or computational data for this specific molecule.

Elucidation of Reaction Mechanisms and Transition States using Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping out the pathways of chemical reactions. patonlab.com These techniques can identify the transition states—the highest energy points along a reaction coordinate—which are crucial for determining the reaction kinetics and mechanism. arxiv.org

For this compound, these methods could be used to study various reactions, such as its oxidation, dehydration, or substitution reactions. By calculating the potential energy surface, researchers can trace the energetic profile of a reaction from reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of how fast the reaction will proceed.

For instance, in a dehydration reaction, quantum chemical calculations would model the breaking of the C-O and a C-H bond and the formation of a C=C double bond and a water molecule. The calculated structure of the transition state would reveal the geometry of the molecule at the peak of the reaction barrier.

Table 2: Illustrative Energy Profile for a Hypothetical Dehydration Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound) | 0.0 |

| Transition State | +40.5 |

| Products (Pentafluorophenylpropene + H₂O) | +5.2 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical studies of reaction mechanisms.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecular systems, including the influence of solvent and intermolecular forces. easychair.org An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. easychair.org

For this compound, MD simulations could reveal how the molecule behaves in different solvent environments, such as water or organic solvents. mdpi.com The simulations would show how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The strong electronegativity of the fluorine atoms on the phenyl ring and the polar hydroxyl group of the propanol chain would lead to specific and interesting intermolecular interactions, such as hydrogen bonding with protic solvents. easychair.org

These simulations can also be used to calculate macroscopic properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent structure.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of 1-(Pentafluorophenyl)-2-propanol. By analyzing the spectra from three different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecule's carbon-hydrogen framework and the substitution pattern of the fluorinated aromatic ring can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of hydrogen atoms and their neighboring environments. For this compound, distinct signals are expected for the methyl protons, the methine proton, the methylene (B1212753) protons, and the hydroxyl proton. The electron-withdrawing nature of the pentafluorophenyl group is anticipated to shift the signals of the adjacent methylene and methine protons downfield. oregonstate.edu The hydroxyl proton's chemical shift can be broad and variable depending on the solvent and concentration, and it can be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. In this compound, separate resonances are expected for the methyl carbon, the methine carbon bearing the hydroxyl group, the methylene carbon, and the carbons of the pentafluorophenyl ring. The carbons of the aromatic ring will exhibit characteristic splitting patterns due to coupling with the attached fluorine atoms (¹J-CF, ²J-CCF, etc.). The carbon attached directly to the five fluorine atoms will show a complex multiplet at a downfield chemical shift. docbrown.infodocbrown.info

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. icpms.czhuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms on the aromatic ring. researchgate.net The chemical shifts and coupling constants (³J-FF and ⁴J-FF) between these fluorine nuclei provide unambiguous evidence for the pentafluorophenyl group. The ortho-fluorines typically appear at the most downfield position, followed by the para- and meta-fluorines. psu.edu

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration | Assignment |

| ¹H | ~1.2 | Doublet | 3H | -CH₃ |

| ¹H | ~2.9 | Multiplet | 2H | -CH₂- |

| ¹H | ~4.1 | Multiplet | 1H | -CH(OH)- |

| ¹H | Variable (e.g., 2-4) | Singlet (broad) | 1H | -OH |

| ¹³C | ~23 | Singlet | 1C | -CH₃ |

| ¹³C | ~40 | Singlet | 1C | -CH₂- |

| ¹³C | ~68 | Singlet | 1C | C-OH |

| ¹³C | ~105-120 | Multiplet (due to C-F coupling) | 1C | C-CH₂ (ipso-carbon) |

| ¹³C | ~136-148 | Multiplets (due to C-F coupling) | 5C | Pentafluorophenyl carbons |

| ¹⁹F | ~ -145 | Multiplet | 2F | ortho-F |

| ¹⁹F | ~ -155 | Triplet | 1F | para-F |

| ¹⁹F | ~ -165 | Multiplet | 2F | meta-F |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely be employed.

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of fluorine atoms, the molecular ion peak should be distinct. The fragmentation of alcohols is often characterized by the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule. libretexts.org For this compound, key fragmentation pathways would include the loss of a methyl radical to form a stable secondary carbocation, and the loss of the pentafluorophenylmethyl radical. The presence of the pentafluorophenyl group will lead to characteristic fragment ions containing this moiety.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

| 228 | [C₉H₇F₅O]⁺ | Molecular Ion [M]⁺ |

| 213 | [C₈H₄F₅O]⁺ | Loss of a methyl radical (•CH₃) |

| 181 | [C₆F₅CH₂]⁺ | Cleavage of the C-C bond between the methylene and methine carbons |

| 45 | [C₂H₅O]⁺ | Cleavage leading to the fragment containing the hydroxyl group |

Note: The relative abundances of these fragments will depend on the ionization energy and the stability of the resulting ions. docbrown.infodocbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. nist.gov C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm⁻¹ region. Strong absorptions associated with the C-F stretching of the pentafluorophenyl ring are expected in the 1100-1400 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol will likely be observed around 1100 cm⁻¹. The aromatic C=C stretching vibrations will give rise to bands in the 1500-1650 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, will also provide valuable structural information. The symmetric vibrations of the pentafluorophenyl ring are expected to produce strong Raman signals. researchgate.netchemicalbook.com The C-C backbone vibrations will also be observable. The O-H stretch is typically a weak band in Raman spectra.

Interactive Data Table: Predicted Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Intensity |

| 3200-3600 | O-H stretch | IR | Broad, Strong |

| 2850-3000 | C-H stretch (alkyl) | IR, Raman | Medium to Strong |

| 1500-1650 | C=C stretch (aromatic) | IR, Raman | Medium |

| 1100-1400 | C-F stretch | IR | Strong |

| ~1100 | C-O stretch (secondary alcohol) | IR | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects, which are the characteristic peaks in a CD spectrum, are related to the stereochemistry of the molecule. nih.govnih.gov For this compound, the electronic transitions of the pentafluorophenyl chromophore will give rise to CD signals. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) can be assigned. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess, allowing for a quantitative assessment of enantiomeric purity. nih.govbath.ac.uk

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve for one enantiomer is the mirror image of the other. ORD can also be used to determine the absolute configuration and enantiomeric purity of this compound.

The application of these chiroptical methods is crucial in contexts where the stereochemistry of this compound is important, such as in asymmetric synthesis or for its potential use as a chiral building block.

Derivatization Chemistry and Functionalization Strategies for 1 Pentafluorophenyl 2 Propanol

Analytical Derivatization for Enhanced Chromatographic and Spectrometric Detection

For analytical purposes, particularly in trace analysis, the chemical properties of 1-(pentafluorophenyl)-2-propanol may not be optimal for direct detection. The polarity of the alcohol group can lead to poor peak shape and tailing in gas chromatography, while its modest ionization efficiency can limit sensitivity in mass spectrometry. Chemical derivatization is a common strategy to overcome these limitations by converting the hydroxyl group into a less polar, more volatile, or more easily ionizable moiety.

To improve the GC-MS analysis of compounds with active hydrogen atoms, such as the secondary alcohol in this compound, derivatization is often essential. researchgate.net The primary goals are to increase volatility and thermal stability, and to introduce a tag that enhances detection, particularly with sensitive detectors like the electron capture detector (ECD) or through electron capture negative ion chemical ionization (ECNICI) mass spectrometry.

Two principal methods for derivatizing alcohol groups are silylation and acylation.

Silylation: This process replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netresearchgate.net The reaction is typically performed in an anhydrous solvent, as moisture can consume the reagent. researchgate.net While silylation of simple alcohols like 1-propanol (B7761284) can sometimes be challenging, the use of a catalyst or appropriate reaction conditions, such as heating at 60-70°C, generally yields the desired silyl (B83357) ether. researchgate.net

Acylation: Acylation involves reacting the alcohol with an acylating agent, typically a highly fluorinated anhydride (B1165640) or acyl chloride, to form an ester. This is particularly effective for enhancing sensitivity in ECNICI-MS due to the high electron affinity of the resulting polyfluorinated derivative. nih.gov Reagents like pentafluoropropionic anhydride (PFPA) and pentafluorobenzoyl chloride (PFBoyl-Cl) are frequently used. nih.govnih.gov These reactions create stable derivatives with excellent chromatographic properties and low detection limits. nih.govnih.gov For example, the derivatization of fatty alcohols with PFBoyl-Cl has been optimized by heating at 60°C for 45 minutes to achieve sensitive detection. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Alcohols

| Derivatization Method | Reagent | Abbreviation | Target Functional Group | Typical Reaction Conditions | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH, -SH | Anhydrous solvent, 60°C, 30 min | Trimethylsilyl (TMS) Ether |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH | Anhydrous solvent (DMF), 60-70°C, 1-2 h | tert-Butyldimethylsilyl (TBDMS) Ether |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH | Ethyl acetate, 65°C, 30 min | Pentafluoropropionyl (PFP) Ester |

| Acylation | Pentafluorobenzoyl Chloride | PFBoyl-Cl | -OH | Acetonitrile, 60°C, 45 min | Pentafluorobenzoyl (PFB) Ester |

This table summarizes common derivatization strategies applicable to the alcohol group of this compound, with conditions derived from literature on analogous compounds. researchgate.netnih.govnih.gov

While LC-MS is better suited for polar and non-volatile compounds than GC-MS, derivatization can still provide significant benefits by improving chromatographic retention, separation selectivity, and, most importantly, ionization efficiency in the mass spectrometer source. semanticscholar.orgnih.gov For this compound, derivatizing the alcohol group can introduce a permanently charged moiety or a group that is more readily ionized, leading to substantial improvements in detection limits.

A variety of reagents are available for this purpose. For instance, a systematic comparison of derivatization reagents for vitamin D metabolites, which also contain hydroxyl groups, found that different reagents could enhance the MS signal from 3- to 295-fold. semanticscholar.org Reagents can be chosen to introduce a tag that ionizes well in either positive or negative mode electrospray ionization (ESI).

Examples of derivatization strategies applicable to the hydroxyl group of this compound for LC-MS analysis include:

Isonicotinoyl chloride (INC): Reacts with alcohols to introduce a pyridine (B92270) group, which is readily protonated and enhances signal in positive-ion mode ESI. semanticscholar.org

Pentafluorophenylhydrazine (PFPH): While typically used for carbonyls, its derivatives are highly responsive in MS. mdpi.com For alcohols, it would require prior oxidation to a ketone.

Reagents introducing tertiary amine groups: A popular strategy involves tagging the analyte with a moiety containing a tertiary amine, such as 2-dimethylaminoethylamine (DMED), which provides a site for efficient protonation. nih.govnih.gov

Table 2: Selected Derivatization Reagents for Enhanced LC-MS Detection of Alcohols

| Reagent Name | Abbreviation | Target Analyte Class | Typical Signal Enhancement | Reference |

| Amplifex | - | Hydroxyl-containing compounds | 3- to 295-fold | semanticscholar.org |

| Isonicotinoyl chloride | INC | Hydroxyl groups | Significant, compound-dependent | semanticscholar.org |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate | FMP-TS | Hydroxyl groups | Significant, compound-dependent | semanticscholar.org |

| 2-Dimethylaminoethylamine | DMED | Carboxylic acids (via coupling), applicable to alcohols after conversion | Provides readily ionizable site | nih.govnih.gov |

This table highlights reagents used to derivatize hydroxyl-containing compounds for improved LC-MS sensitivity, which are applicable in principle to this compound.

Post-Synthetic Functionalization via the Pentafluorophenyl Group

The pentafluorophenyl (PFP) ring is a highly versatile functional handle due to its unique electronic properties. The five electron-withdrawing fluorine atoms make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction provides a powerful method for post-synthetic modification, allowing the covalent attachment of a wide array of molecules.

The SNAr reaction on PFP rings is highly regioselective, with nucleophilic attack occurring almost exclusively at the para position (the carbon atom opposite the propanol-bearing substituent). This predictability is a major advantage in designing functionalized molecules. A wide range of nucleophiles can displace the para-fluorine atom, including:

Amines: Primary and secondary amines react readily with the PFP group to form stable C-N bonds. nih.gov

Thiols: Thiolates are excellent nucleophiles for this reaction, forming thioether linkages.

Alcohols: Alkoxides and phenoxides can also be used as nucleophiles to generate ether bonds, although they are generally less reactive than amines or thiols.

This reaction is typically carried out under mild conditions, often requiring only a weak base to deprotonate the nucleophile or to scavenge the HF produced during the reaction. The robust nature of this chemistry allows for the modification of the PFP ring on this compound without affecting the secondary alcohol group, providing an orthogonal functionalization strategy.

Strategies for Introducing Additional Functional Tags and Probes

Building on the SNAr chemistry of the PFP group, this compound can serve as a scaffold for attaching a diverse range of functional tags and probes. This strategy is widely used in chemical biology and materials science to impart new properties to a core molecule.

The para-fluoro position acts as a reliable anchoring point for molecules that can report on a biological process, alter solubility, or target a specific location. The introduction of a fluorescent probe is a prime example of this strategy. libretexts.org A common approach involves the reaction of the PFP group with a bifunctional nucleophile, where one function is the nucleophile (e.g., an amine or thiol) that attacks the PFP ring, and the other is the probe molecule itself.

Examples of functional probes that can be introduced include:

Fluorescent Dyes: Fluorophores containing a nucleophilic handle (like an amino or thiol group) can be attached to create fluorescent probes. For example, molecules based on 7-nitro-2,1,3-benzoxadiazole (NBD) or dicyanomethylene-4H-pyran (DCM) can be designed to react via SNAr, leading to a "turn-on" fluorescence response upon conjugation. libretexts.org

Biotin (B1667282): A biotin moiety with an amine or thiol linker can be attached to create a high-affinity probe for streptavidin, enabling use in various bioassays and purification methods.

Click Chemistry Handles: Nucleophiles containing an azide (B81097) or alkyne group can be installed on the PFP ring. This introduces a bioorthogonal handle that allows for subsequent "click" reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) to attach other complex molecules.

This modular approach, centered on the reliable SNAr reaction, makes this compound a potentially valuable building block for creating sophisticated chemical tools.

Applications of 1 Pentafluorophenyl 2 Propanol in Catalysis and Advanced Organic Synthesis

As a Chiral Building Block in Multistep Syntheses

In organic synthesis, a chiral building block is a molecule with one or more defined stereocenters that is incorporated into a larger, more complex molecule, transferring its chirality to the final product. This strategy is fundamental in the pharmaceutical industry for the synthesis of single-enantiomer drugs. 1-(Pentafluorophenyl)-2-propanol, available in its chiral forms, represents a potential building block for introducing both a stereocenter and a highly fluorinated aromatic moiety into a target structure.

The utility of this compound in this role stems from the reactivity of its hydroxyl group. This group can undergo a variety of chemical transformations to form new bonds while potentially retaining the original stereochemistry. For instance, it can be used in the synthesis of chiral ethers, esters, or serve as a precursor to other functional groups. While specific large-scale syntheses of active pharmaceutical ingredients using this exact building block are not extensively documented in mainstream literature, its potential is evident from the well-established chemistry of chiral alcohols. google.com Multistep synthetic sequences in both research and industrial settings often rely on such synthons to construct complex molecular architectures efficiently. pageplace.descispace.com

Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block

| Starting Material | Reagent(s) | Transformation | Potential Product Class |

| (R)-1-(Pentafluorophenyl)-2-propanol | NaH, then R-X (e.g., Benzyl bromide) | Williamson Ether Synthesis | Chiral Ethers |

| (S)-1-(Pentafluorophenyl)-2-propanol | Acyl Chloride, Pyridine (B92270) | Esterification | Chiral Esters |

| (R)-1-(Pentafluorophenyl)-2-propanol | PCC or Swern Oxidation | Oxidation | Chiral Ketones |

| (S)-1-(Pentafluorophenyl)-2-propanol | MsCl, Et₃N, then NaN₃ | Nucleophilic Substitution (via Mesylate) | Chiral Azides |

This table represents chemically plausible transformations based on standard organic chemistry principles, illustrating the potential of this compound as a versatile chiral synthon.

Design and Application as a Ligand Component in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. researchgate.net The catalyst's chirality is typically derived from an organic molecule, known as a ligand, which is bound to a metal center. The design of effective chiral ligands is a cornerstone of this field.

This compound is an attractive scaffold for chiral ligand design. The pentafluorophenyl group can influence the electronic environment of the catalytic center and engage in non-covalent interactions, such as π-stacking or phenyl-pentafluorophenyl interactions, which can enhance stereoselectivity. google.com The chiral backbone provides the necessary steric environment to differentiate between the prochiral faces of a substrate. The alcohol functionality serves as a handle for derivatization into various coordinating groups, such as phosphines, amines, or oxazolines, which are common in successful chiral ligands.

Table 2: Hypothetical Chiral Ligands Derived from this compound and Their Potential Applications

| Hypothetical Ligand Structure (from R-enantiomer) | Ligand Class | Potential Metal Partner | Potential Asymmetric Reaction |

| Derivative with -OH converted to -PPh₂ | Phosphine-Alcohol | Rhodium, Iridium | Asymmetric Hydrogenation |

| Derivative with -OH converted to an oxazoline (B21484) ring | PHOX (Phosphino-oxazoline) | Palladium, Iridium | Asymmetric Allylic Alkylation |

| Derivative with -OH converted to -NH₂ | Amino-Alcohol | Titanium, Zinc | Asymmetric Addition to Aldehydes |

This table outlines prospective ligand designs based on the structure of this compound. The effectiveness of such ligands would require experimental validation.

Role as a Solvent or Co-Solvent in Facilitating Unique Reactivity

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have gained prominence as unique solvents that can promote challenging chemical reactions. nih.gov These solvents are characterized by high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity. chemicalbook.com These properties allow them to stabilize cationic intermediates and transition states, often leading to enhanced reactivity and unique selectivity that is not observed in conventional organic solvents.

As a highly fluorinated alcohol, this compound is expected to share many of these beneficial properties. Its use as a solvent or co-solvent could facilitate reactions that proceed through charged intermediates, such as certain C-H functionalizations or electrophilic additions. nih.gov The high polarity and low nucleophilicity prevent the solvent from interfering with the reaction as a nucleophile. chemicalbook.com The ability of fluorous solvents to form separate phases with conventional organic solvents can also aid in catalyst recovery and recycling in some systems. researchgate.net

Table 3: Comparison of Physical Properties of Fluorinated Alcohols

| Compound | Molecular Formula | Boiling Point (°C) | pKa |

| This compound | C₉H₇F₅O | 74 (at 4 mm Hg) mdpi.com | ~13.21 (Predicted) mdpi.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 59 | 9.3 |

| Trifluoroethanol (TFE) | C₂H₃F₃O | 74 | 12.4 |

This table compares the known or predicted properties of this compound with commonly used fluorinated alcohol solvents, suggesting its potential as a specialized reaction medium.

Precursor for Specialized Fluorinated Molecules and Advanced Materials

The most documented application area for structures containing the pentafluorophenyl (PFP) group is in the synthesis of specialized molecules and advanced materials. pageplace.de This utility arises from the predictable and efficient reactivity of both the PFP ring and the alcohol functional group.

The PFP group is highly susceptible to nucleophilic aromatic substitution (SNAr), predominantly at the para-fluorine atom. chemicalbook.comwikipedia.org This reaction is a powerful tool for introducing a wide variety of functional groups. Alcohols, amines, and thiols can readily displace the para-fluorine to create new, multifunctional molecules. researchgate.netwikipedia.org This strategy has been used to attach PFP-containing units to polymers and biological molecules. researchgate.netnih.gov

Furthermore, the secondary alcohol of this compound can be converted into other functional groups, such as a polymerizable acrylate (B77674) or methacrylate. Poly(pentafluorophenyl acrylate) is a well-known "active ester" polymer, which itself is a versatile precursor for creating a library of functional polymers by reacting it with various amines or alcohols. This post-polymerization modification allows for the synthesis of advanced materials for applications in drug delivery, functional surfaces, and nanotechnology.

Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pentafluorophenyl Group

| Nucleophile | Reagent Example | Resulting para-Substituent | Product Class | Reference |

| Alcohol | Propargyl alcohol | -O-CH₂-C≡CH | Alkoxy-substituted aromatics | researchgate.net |

| Amine | Allylamine | -NH-CH₂-CH=CH₂ | Amino-substituted aromatics | nih.gov |

| Thiol | 4-Methylbenzenethiol | -S-C₆H₄-CH₃ | Thioether-substituted aromatics | wikipedia.org |

| Azide (B81097) | Sodium azide | -N₃ | Azido-substituted aromatics | chemicalbook.com |

This table illustrates the versatility of the SNAr reaction on the pentafluorophenyl ring, a key transformation applicable to this compound for creating diverse fluorinated molecules.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Protocols for Fluorinated Alcohols

The synthesis of fluorinated compounds, including alcohols, has traditionally relied on methods that can be hazardous and environmentally taxing. researchgate.net A significant future avenue of research lies in developing greener, more sustainable protocols for producing 1-(Pentafluorophenyl)-2-propanol and other fluorinated alcohols.

Current synthetic strategies often involve the deoxofluorination of alcohols or the conversion of anilines, which can require harsh reagents like sulfur tetrafluoride (SF₄). researchgate.netchimia.ch Future research should focus on alternative, milder fluorination techniques. organic-chemistry.org This includes photoinduced methods, such as the decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with alcohols, which can produce fluorinated allylic alcohols under mild conditions. rsc.org Another promising area is the use of biocatalysis. Engineered enzymes and whole-cell systems offer a pathway to synthesize fluorinated compounds with high selectivity, avoiding harsh chemical reagents. nih.govijournals.cn For instance, enzyme-based platforms utilizing cytochrome P450 have been developed for the synthesis of other complex fluorinated molecules and could be adapted for fluorinated alcohols. nih.gov

The development of protocols using inexpensive and readily available reagents is also crucial. Methods using combinations like methanesulfonic acid and potassium bifluoride for deoxyfluorination of tertiary alcohols represent a step in the right direction. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Alcohols

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Often involves deoxofluorination using reagents like DAST or SF₄. researchgate.netchimia.chorganic-chemistry.org | Versatile for a wide range of substrates. | Use of hazardous/expensive reagents, harsh conditions, potential for side-product formation. researchgate.netorganic-chemistry.org |

| Photocatalytic Methods | Utilizes light to promote reactions, such as decarboxylative cross-coupling. rsc.org | Mild reaction conditions, high stereoselectivity. | Requires specialized photoreactors, catalyst optimization. |

| Biocatalysis/Enzymatic Synthesis | Employs engineered enzymes or microorganisms for fluorination. nih.govijournals.cn | High selectivity, environmentally benign, uses renewable resources. | Enzyme stability and activity can be challenging; substrate scope may be limited. nih.gov |

| Green Reagent Protocols | Focuses on using inexpensive, safer, and easier-to-handle reagents (e.g., KHSO₄-13HF). organic-chemistry.org | Cost-effective, improved safety profile. | May have limitations in substrate scope and functional group tolerance. |

Exploration of Novel Catalytic Transformations Involving Pentafluorophenyl-Substituted Substrates

The pentafluorophenyl group significantly influences a molecule's reactivity due to its strong electron-withdrawing nature and unique steric and electronic properties. numberanalytics.com This makes substrates like this compound intriguing candidates for novel catalytic transformations.

Future research should explore the activation of C–F and C–H bonds in pentafluorophenyl-containing molecules. While C–F bond activation is challenging, catalytic systems, particularly those using palladium and nickel, have shown promise in selectively functionalizing polyfluorinated aromatics. mdpi.com For example, nickel-catalyzed cross-coupling reactions of fluoro-aromatics with oxazoles have been developed. mdpi.com A particularly interesting avenue is the exploitation of phenyl–pentafluorophenyl interactions to mediate and enhance catalysis. mdpi.comresearchgate.net Dual-catalytic systems, where this interaction improves charge transfer efficiency between a photosensitizer and a metal catalyst, have been shown to significantly boost the conversion rates in C-S cross-coupling reactions. mdpi.comresearchgate.net This principle could be extended to other transformations involving pentafluorophenyl substrates.

Furthermore, the development of catalytic enantioselective reactions is a key area. epfl.ch The chiral center in this compound makes it a valuable precursor for synthesizing enantiomerically pure compounds. Research into asymmetric catalytic reactions where the pentafluorophenyl group directs or influences stereoselectivity could lead to the efficient production of complex chiral molecules. nih.gov

Table 2: Examples of Catalytic Transformations with Pentafluorophenyl Substrates

| Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| C-S Cross-Coupling | Ir(C^N)₂(N^N) Photosensitizer / Ni₃Ce Metallacycle | Phenyl–pentafluorophenyl interaction enhances electron transfer and reaction conversion. | mdpi.comresearchgate.net |

| Hydro-defluorination (HDF) | Palladium Catalyst / Triethylsilane | Ortho-selective C-F bond activation in multifluorophenyl-pyridine substrates. | mdpi.com |

| Suzuki Coupling | Palladium Catalyst | Ortho-nitro group is crucial for successful coupling of fluoro-aromatics. | mdpi.com |

| Cross-Coupling with Grignard Reagents | DPPF-PdCl₂ | Adjacent fluorine atoms can promote oxidative addition and C-F bond activation. | mdpi.com |

Integration into Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.netresearchgate.net The synthesis and modification of fluorinated compounds, including this compound, are prime candidates for integration into these modern platforms.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. nih.gov For reactions that are difficult to control in batch, such as certain fluorination reactions, flow reactors provide enhanced heat transfer and mixing, minimizing risks and side reactions. researchgate.net Automated synthesis platforms, which often incorporate flow chemistry, can accelerate the optimization of reaction conditions and facilitate the rapid production of libraries of compounds for screening purposes. nih.gov For example, the automated synthesis of PET radiotracers using copper-mediated ¹⁸F-fluorination has demonstrated the power of these systems. nih.gov

Future work should focus on developing robust, multi-step flow syntheses for this compound and its derivatives. uc.pt This could involve telescoping multiple reaction steps into a single continuous process, from the initial formation of the carbon skeleton to the final fluorination and functionalization, thereby streamlining production and reducing waste. researchgate.net

Applications in Specialized Chemical Synthesis and Advanced Materials Science

The unique properties imparted by the pentafluorophenyl group—such as high thermal stability, distinct reactivity, and lipophilicity—make it a valuable component in specialized chemical synthesis and advanced materials. youtube.comnumberanalytics.com

In specialized synthesis, this compound can serve as a chiral building block or auxiliary. Its derivatives, such as pentafluorophenyl esters, are highly reactive and chemoselective, making them useful in peptide synthesis and as precursors for other functional groups. organic-chemistry.orgresearchgate.net

In materials science, the incorporation of pentafluorophenyl moieties is a powerful strategy for creating advanced materials. numberanalytics.comresearchgate.net These groups can be used to synthesize fluorinated polymers with high thermal stability and unique optical properties. numberanalytics.commdpi.com Polymers containing pentafluorophenyl esters, such as poly(pentafluorophenyl acrylate), serve as versatile precursor platforms that can be easily modified post-polymerization to create a wide range of functional materials, including nanocarriers for drug delivery and responsive nanogels. researchgate.net The pentafluorosulfanyl (SF₅) group, a related "super-trifluoromethyl" moiety, is also gaining traction in materials design for its unique electronic properties. researchgate.netnih.gov Research into polymers and materials derived from this compound could lead to new developments in fields ranging from organic electronics to biomedical devices. numberanalytics.comresearchgate.net

Q & A

Basic: What synthetic methodologies are employed for synthesizing 1-(Pentafluorophenyl)-2-propanol, and how is the product validated?

Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions, where the pentafluorophenyl group is introduced to a propanol backbone. For example, alkylation of pentafluorophenyl Grignard reagents with epoxides or ketones may yield the target compound. Post-synthesis, structural validation requires 19F NMR to confirm fluorine substitution patterns (δ ~140-160 ppm for aromatic fluorines) and 1H NMR to resolve the propanol backbone (e.g., splitting patterns for CH2 and CH groups). Mass spectrometry (EI or ESI-MS) provides molecular ion confirmation, while X-ray crystallography (if crystalline) offers definitive stereochemical resolution .

Advanced: How do electronic effects of the pentafluorophenyl group influence the compound’s reactivity in catalytic applications?

Answer:

The electron-withdrawing nature of the pentafluorophenyl group enhances electrophilicity at adjacent carbon centers, making the compound a potential candidate for asymmetric catalysis or as a directing group in cross-coupling reactions. Studies on analogous fluorinated alcohols (e.g., 1-(dimethylamino)-2-propanol) suggest that fluorine substitution stabilizes transition states via inductive effects, which can be probed using DFT calculations and kinetic isotope effect (KIE) experiments . Contrasting reactivity with non-fluorinated analogs (e.g., phenyl-propanols) is critical to isolate electronic contributions .

Basic: What analytical techniques are recommended for purity assessment and structural elucidation?

Answer:

- Chromatography : HPLC or GC-MS with fluorinated-phase columns (e.g., C18-F) to separate fluorinated impurities.

- Spectroscopy : 19F NMR (quantitative integration of aromatic fluorines) and IR spectroscopy (O-H stretch ~3300 cm⁻¹, C-F stretches ~1200 cm⁻¹).

- Elemental Analysis : Verify C/F ratios due to high fluorine content.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles, critical for storage recommendations .

Advanced: How can researchers address contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization)?

Answer:

Discrepancies often arise from methodological differences. For vapor pressure, transpiration methods (e.g., dynamic gas saturation) are preferred over static methods for volatile fluorinated compounds, as they minimize decomposition. Calibration with reference compounds (e.g., 2-amino-2-methyl-1-propanol) and stringent purity checks (≥99.5% via GC) are essential. For enthalpy of vaporization, correlate experimental data with computational models (e.g., COSMO-RS) to identify outliers .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated alcohols may release toxic fumes upon decomposition.

- Waste Disposal : Segregate fluorinated waste and consult institutional guidelines for incineration or specialized treatment to prevent environmental release .

Advanced: What role does this compound play in the design of fluorinated biomaterials or pharmaceuticals?

Answer:

The pentafluorophenyl group enhances lipophilicity and metabolic stability, making it valuable in prodrug design. For example, fluorinated propanols are intermediates in antiviral agents (e.g., analogs of 1-(dimethylamino)-2-propanol in inosiplex). In vitro metabolic studies (e.g., microsomal stability assays) and molecular docking (to assess target binding) are recommended to evaluate bioactivity .

Basic: How is the compound’s solubility profile optimized for reaction conditions?

Answer:

Fluorinated alcohols exhibit unique solubility: miscible in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol/water mixtures) or derivatization (e.g., silylation of the hydroxyl group). Phase diagrams and Hansen solubility parameters should guide solvent selection .

Advanced: What strategies mitigate competing side reactions (e.g., defluorination) during synthesis?

Answer:

- Temperature Control : Avoid exceeding 80°C to prevent C-F bond cleavage.

- Catalyst Screening : Use Pd/Cu systems for coupling reactions to minimize β-fluoride elimination.

- In Situ Monitoring : Employ Raman spectroscopy to detect defluorination intermediates (e.g., fluoride ions via ion-selective electrodes) .

Basic: How is enantiomeric purity assessed for chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H).

- Optical Rotation : Compare [α]D values with literature data for resolved enantiomers (e.g., (S)-(-)-1-(pentafluorophenyl)ethanol as a reference) .

Advanced: Can computational models predict the environmental impact of fluorinated propanols?

Answer: